1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a benzhydryl group, a furan ring, and a pyridine ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis.
Coupling of Intermediates: The benzhydryl and pyridine intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through the reaction of the coupled intermediate with an isocyanate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as bromine.
Scientific Research Applications
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular pathways involved can include inhibition of signal transduction pathways or modulation of neurotransmitter release.
Comparison with Similar Compounds
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can be compared with similar compounds such as:
1-Benzhydryl-3-(pyridin-3-yl)methylurea: Lacks the furan ring, which may result in different biological activity.
1-Benzhydryl-3-((6-(furan-3-yl)phenyl)methyl)urea: Contains a phenyl ring instead of a pyridine ring, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the benzhydryl, furan, and pyridine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNSINEGGUJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.